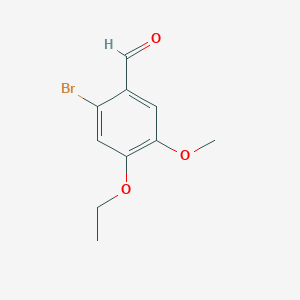

2-Bromo-4-ethoxy-5-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

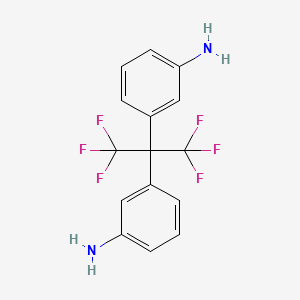

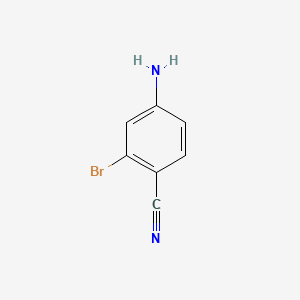

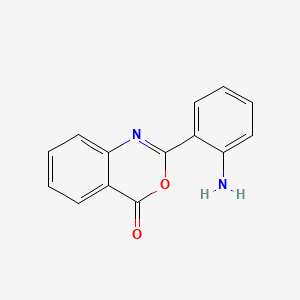

“2-Bromo-4-ethoxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-ethoxy-5-methoxybenzaldehyde” consists of a benzene ring substituted with bromine, ethoxy, methoxy, and aldehyde groups . The exact 3D structure is not available in the current resources.

Scientific Research Applications

Organic Synthesis

2-Bromo-4-ethoxy-5-methoxybenzaldehyde: is a valuable compound in organic synthesis. It can act as a precursor for various organic reactions, including Carbonylative Stille couplings which are followed by isomerization and intramolecular Heck reactions . This compound is also used in Knoevenagel condensation reactions, which are essential for the synthesis of fine chemicals and pharmaceutical intermediates.

Medicinal Chemistry

In medicinal chemistry, this compound finds its application as a building block for the synthesis of complex molecules. It is particularly useful in the construction of proteomics research compounds due to its reactive aldehyde group, which can be further modified to create a variety of bioactive molecules .

Material Science

The bromo and methoxy groups present in 2-Bromo-4-ethoxy-5-methoxybenzaldehyde make it a suitable candidate for the development of new materials. It can be used to synthesize nonacid degradable linkers for solid-phase synthesis, which is a critical step in the production of polymers and resins .

Analytical Chemistry

This compound can be utilized in analytical chemistry as a standard or reagent for calibration and testing . Its distinct spectral properties allow it to be used in spectroscopic analysis to identify or quantify other substances .

Environmental Science

While direct applications in environmental science are not extensively documented, compounds like 2-Bromo-4-ethoxy-5-methoxybenzaldehyde can be involved in the synthesis of environmental probes or sensors. These can be used to detect pollutants or to study environmental processes at a molecular level .

Industrial Uses

In an industrial context, this compound’s derivatives could be used in the formulation of dyes, pigments , and other coloring agents . The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile intermediate in industrial chemistry applications .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Brominated compounds like this often react via an sn1 or sn2 pathway , which involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

Given its use in proteomics research , it may influence protein synthesis or degradation pathways.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body

Result of Action

Its use in proteomics research suggests that it may have significant effects on protein function or structure.

properties

IUPAC Name |

2-bromo-4-ethoxy-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOXYYVXSGMMFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284709 |

Source

|

| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

CAS RN |

56517-31-8 |

Source

|

| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56517-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethoxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)